5-Fluoro-6-methylisoquinoline
Description
Significance of the Isoquinoline (B145761) Scaffold in Medicinal Chemistry and Drug Discovery
The isoquinoline nucleus is a fundamental component in a vast array of biologically active compounds, spanning naturally occurring alkaloids to synthetic therapeutic agents. kashanu.ac.irresearchgate.net Its significance is underscored by the wide spectrum of pharmacological activities exhibited by its derivatives, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. chemsrc.comgoogle.com.na The structural rigidity and aromatic nature of the isoquinoline core provide an ideal foundation for the spatial orientation of various functional groups, enabling precise interactions with biological targets. google.com
At least 38 drugs based on the isoquinoline structure are currently in clinical use or undergoing clinical trials for a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions. google.com.na The versatility of the isoquinoline scaffold allows for its incorporation into complex molecular architectures, leading to the discovery of novel therapeutic agents. google.combldpharm.com For example, isoquinoline derivatives have been identified as potent inhibitors of enzymes like topoisomerases and protein kinases, which are critical targets in cancer therapy.
Historical Context and Evolution of Isoquinoline Research
The journey of isoquinoline research began in the late 19th century with its initial isolation from coal tar in 1885. kashanu.ac.irsigmaaldrich.com This discovery sparked considerable interest in the field of heterocyclic chemistry. researchgate.net Early research focused on the isolation and characterization of naturally occurring isoquinoline alkaloids, such as morphine and berberine, which have been used in traditional medicine for centuries. nih.govsmolecule.com
The development of synthetic methodologies, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, marked a new era in isoquinoline chemistry, allowing for the controlled synthesis of a wide range of derivatives. acs.orgbldpharm.com Over the past few decades, research has evolved from these classical methods to more advanced transition-metal-catalyzed reactions, enabling more efficient and regioselective synthesis of complex isoquinoline structures. researchgate.net This continuous evolution in synthetic strategies has significantly expanded the chemical space of isoquinoline derivatives available for biological screening and drug development. google.comresearchgate.net
Role of Heterocyclic Systems in Bioactive Molecules
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in the realm of bioactive molecules. vulcanchem.comepo.orgcore.ac.uk Over 90% of new drugs contain heterocyclic motifs, highlighting their critical role in medicinal chemistry. vulcanchem.comcore.ac.uk The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, such as altered polarity, hydrogen bonding capacity, and metabolic stability. americanelements.comwhiterose.ac.uk
These properties are crucial for optimizing a drug candidate's ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profile. americanelements.com Aromatic heterocycles, in particular, are known to possess potent biological activities due to their ability to interact with biological targets through various non-covalent interactions. vulcanchem.com
Strategic Importance of Fluorine and Methyl Substituents in Isoquinoline Scaffolds
The strategic placement of substituents on the isoquinoline core is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a compound. Among the most impactful substituents are the fluorine atom and the methyl group, each conferring distinct and valuable properties.
Impact of Fluorine on Molecular Interactions and Biological Activity Modulation
The introduction of fluorine into a molecule can dramatically alter its biological properties. googleapis.com Fluorine is the most electronegative element, and its incorporation can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. nih.govgoogleapis.com In drug design, fluorine is often used as a bioisostere for a hydrogen atom, as it is of a similar size. googleapis.com However, its strong electron-withdrawing nature can significantly modulate the electronic environment of the scaffold. ambeed.com
This can lead to enhanced binding affinity with protein targets through the formation of favorable multipolar interactions, such as those with backbone carbonyl groups. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. googleapis.com The strategic fluorination of isoquinoline derivatives is a well-established approach to enhance their therapeutic potential.
Influence of Methyl Groups on Structure-Activity Relationships and Biological Profiles
The seemingly simple methyl group can have a profound "methylation effect" on a molecule's biological activity. The introduction of a methyl group can impact both the pharmacodynamic and pharmacokinetic properties of a drug. It can enhance binding to a biological target by participating in hydrophobic and van der Waals interactions within a protein's binding pocket.
Methylation can also influence the molecule's conformation, sometimes locking it into a more bioactive shape. From a pharmacokinetic perspective, adding a methyl group can increase lipophilicity, which may improve membrane permeability and absorption. However, it can also introduce a new site for metabolism or, conversely, sterically hinder metabolic processes at adjacent positions. The strategic placement of a methyl group on the isoquinoline scaffold can therefore be used to optimize a compound's structure-activity relationship.
Overview of 5-Fluoro-6-methylisoquinoline within the Broader Isoquinoline Chemical Space
This compound is a specific derivative within the vast chemical space of isoquinolines. While detailed research findings on this particular compound are not extensively published, its structure suggests a strategic combination of the beneficial properties conferred by both fluorine and methyl substituents. The compound is available from commercial chemical suppliers, indicating its utility as a building block in synthetic and medicinal chemistry. epo.org
Table 1: Biological Activities of Isoquinoline Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Antitumor | Derivatives have shown efficacy against various cancer cell lines through mechanisms like inhibiting topoisomerases and tubulin polymerization. | chemsrc.combldpharm.comgoogle.com.na |
| Antimicrobial | Isoquinoline alkaloids and synthetic derivatives exhibit activity against a range of bacteria and fungi. | chemsrc.comgoogle.com.na |
| Antiviral | Certain isoquinoline compounds have demonstrated potential in combating viruses. | chemsrc.com |
| Anti-inflammatory | The scaffold is present in molecules that can modulate inflammatory pathways. | chemsrc.comgoogle.com.na |
| Neuroprotective | Some derivatives have shown promise in models of neurodegenerative diseases. | sigmaaldrich.com |
Table 2: Effects of Fluorine and Methyl Substitution in Medicinal Chemistry
| Substituent | Effect on Physicochemical Properties | Impact on Biological Profile | References |
|---|---|---|---|
| Fluorine | Increases electronegativity and lipophilicity; can lower pKa of nearby basic groups. | Can enhance binding affinity, block metabolic sites, and improve metabolic stability. | nih.govgoogleapis.com |
| Methyl | Increases lipophilicity and can introduce steric bulk. | Can enhance binding through hydrophobic interactions, influence conformation, and alter metabolic pathways. |
Table 3: Physicochemical Properties of Isoquinoline and Substituted Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA |
|---|---|---|---|
| Isoquinoline | C₉H₇N | 129.16 | 2.1 |
| 5-Fluoroisoquinoline | C₉H₆FN | 147.15 | 2.2 |
| 6-Methylisoquinoline | C₁₀H₉N | 143.19 | 2.5 |
| This compound | C₁₀H₈FN | 161.18 | Anticipated to be >2.5 |
Data for Isoquinoline, 5-Fluoroisoquinoline, and 6-Methylisoquinoline sourced from PubChem and other chemical databases. Data for this compound is anticipated based on the contributions of the individual substituents.
Structure
3D Structure
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
5-fluoro-6-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3 |
InChI Key |
NKMDZOYNPNWYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 6 Methylisoquinoline and Its Analogs
Established Synthetic Routes to Isoquinolines
Classical Cyclization Reactions and their Adaptations
Several named reactions form the classical foundation for isoquinoline (B145761) synthesis, relying on the cyclization of acyclic precursors. These methods have been refined over decades to improve yields and expand their substrate scope.
Bischler-Napieralski Reaction: This reaction facilitates the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic substitution. jk-sci.comwikipedia.org The process typically employs dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org For substrates lacking electron-donating groups on the aromatic ring, refluxing in POCl₃ with P₂O₅ is often most effective. jk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. jk-sci.com A significant side reaction to consider is the retro-Ritter reaction, which forms styrene byproducts. jk-sci.com
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline. name-reaction.comorganicreactions.org The reaction is a special case of the Mannich reaction. organicreactions.org The Pictet-Spengler synthesis is particularly effective when electron-donating groups are present on the aryl ring, allowing the ring closure to occur under mild conditions. pharmaguideline.com The initial product is a tetrahydroisoquinoline, which requires subsequent oxidation to form the fully aromatic isoquinoline ring. quimicaorganica.org
Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal provides a direct route to the isoquinoline nucleus. organicreactions.orgwikipedia.org The reaction is typically carried out in two stages: the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form the benzalaminoacetal, followed by ring closure in the presence of a strong acid like sulfuric acid. wikipedia.orgchemistry-reaction.com The Pomeranz-Fritsch reaction is valuable for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org
Pictet-Gams Reaction: This is a modification of the Bischler-Napieralski reaction that utilizes a β-hydroxy-β-phenylethylamide as the starting material. pharmaguideline.com The reaction proceeds with a cyclization catalyst like POCl₃ and involves a dehydration step to directly yield the isoquinoline without the need for a separate oxidation step. wikipedia.org
| Reaction | Starting Material(s) | Key Reagents/Conditions | Primary Product |
|---|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ (dehydrating agents) | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-Arylethylamine and Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde and 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |
| Pictet-Gams | β-Hydroxy-β-phenylethylamide | POCl₃ (cyclization catalyst) | Isoquinoline |
Transition Metal-Catalyzed Approaches
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of isoquinoline scaffolds, often through C-H activation and annulation strategies. These methods offer high efficiency and regioselectivity.
Rhodium(III)-Catalyzed Reactions: Rhodium(III) catalysts have proven to be particularly effective for the synthesis of isoquinolines. These reactions often proceed via C-H activation of a starting material containing a directing group, followed by annulation with an alkyne or alkene. acs.orgacs.orgnih.gov For instance, aryl ketone O-acyloximes can react with internal alkynes in the presence of a rhodium catalyst to form highly substituted isoquinolines. acs.org In some cases, an internal oxidant within the substrate, such as an N-O or N-N bond, allows the catalytic cycle to proceed without the need for an external oxidant. acs.orgtandfonline.com
Palladium-Catalyzed Reactions: Palladium catalysts are also widely used in isoquinoline synthesis. mdpi.com One approach involves the C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com Another strategy is the palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines, which yields 4-fluoroalkylated isoquinolines. acs.orgnih.gov
Other Transition Metals: While rhodium and palladium are prominent, other transition metals like ruthenium, cobalt, and copper have also been employed in the synthesis of isoquinolines. bohrium.comresearchgate.net These catalysts can offer alternative reactivity and substrate scope. For example, ruthenium catalysts have been used in microwave-assisted syntheses in green solvents like polyethylene (B3416737) glycol (PEG). researchgate.net
Regioselective Synthesis of Fluorinated Isoquinolines
The introduction of fluorine into a specific position of the isoquinoline ring is a key challenge in the synthesis of compounds like 5-fluoro-6-methylisoquinoline.
Strategies for Introducing Fluorine at Specific Positions
Electrophilic Fluorination: This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used due to their stability and safety. wikipedia.orgalfa-chemistry.com The regioselectivity of electrophilic fluorination is often directed by the electronic properties of the substrate.
Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride source, such as potassium fluoride or cesium fluoride, to displace a leaving group on the aromatic ring. alfa-chemistry.com This method is often employed in the later stages of a synthesis.
Synthesis of this compound and Related Regioisomers
The synthesis of specifically substituted isoquinolines like this compound requires careful consideration of the synthetic route to control the regiochemistry of both the fluorine and methyl groups.
One potential strategy involves a palladium-catalyzed annulation reaction. For instance, the reaction of a substituted 2-iodobenzylidenamine with a fluorine-containing alkyne can lead to the regioselective formation of a 4-fluoroalkylated isoquinoline. acs.orgthieme-connect.com By choosing appropriately substituted starting materials, it may be possible to direct the formation of the desired this compound isomer.
Another approach could involve the late-stage fluorination of a pre-formed 6-methylisoquinoline scaffold. However, controlling the regioselectivity of electrophilic or nucleophilic fluorination on a substituted isoquinoline can be challenging and may lead to a mixture of isomers.
Methylation Strategies in Isoquinoline Synthesis
The introduction of a methyl group onto the isoquinoline core can be achieved at various stages of the synthesis.
Incorporation in Starting Materials: The most straightforward approach is to use starting materials that already contain the methyl group in the desired position. For example, in a Pomeranz-Fritsch synthesis, a methylated benzaldehyde could be used to generate a methylated isoquinoline.
Direct Methylation: Direct methylation of the isoquinoline ring is also possible. For instance, metalation of an isoquinoline at the C1 position, followed by quenching with a methylating agent, can introduce a methyl group at that position. nih.gov
Palladium-Catalyzed C-H Functionalization: Modern methods include palladium-catalyzed C-H functionalization, which can be used to introduce various substituents, including methyl groups, onto the isoquinoline scaffold. nih.gov
| Strategy | Description | Example Reagents/Catalysts |
|---|---|---|
| Electrophilic Fluorination | Reaction of a nucleophilic carbon with an electrophilic fluorine source. | N-Fluorobenzenesulfonimide (NFSI), Selectfluor |
| Palladium-Catalyzed Annulation | Formation of the isoquinoline ring through a palladium-catalyzed cyclization. | Pd(PPh₃)₄ |
| Direct Methylation | Introduction of a methyl group onto a pre-formed isoquinoline ring. | Metalation followed by a methylating agent. |
Methods for Introducing Methyl Groups at Specific Positions
The introduction of methyl groups at specific positions on the isoquinoline core is a key step in the synthesis of analogs of this compound. Various methods have been developed for the regioselective methylation of the isoquinoline scaffold.
One prominent strategy involves the direct metalation of the isoquinoline ring followed by quenching with a methylating agent. For instance, regioselective metalation at the C1 position can be achieved using bases like Knochel-Hauser base (TMPZnCl·LiCl), with the resulting organometallic intermediate being subsequently methylated. nih.gov An alternative to direct methylation, which can sometimes present purification challenges, is a two-step aminomethylation/hydrogenolysis protocol. In this method, the metalated isoquinoline is quenched with Eschenmoser's salt to introduce an aminomethyl group, which is then converted to the methyl group via hydrogenolysis. nih.gov
Radical methylation provides another avenue for introducing methyl groups onto electron-deficient N-heterocycles. nih.gov Additionally, transition-metal-free methods have been developed, such as using a peroxide as the methyl source for the methylation of pyridine N-oxide C-H bonds, a strategy potentially adaptable to isoquinoline N-oxides. researchgate.net Iron-catalyzed C(sp2)-H methylation has also been demonstrated for substrates containing a directing group, such as an 8-aminoquinolyl moiety. researchgate.net
The following table summarizes various approaches for the introduction of methyl groups onto the isoquinoline ring system.
| Position | Method | Reagents | Key Features |
| C1 | Direct Metalation-Methylation | 1. Knochel–Hauser base 2. Cuprate-mediated methylation | Direct introduction of a methyl group at the most acidic position. nih.gov |
| C1 | Aminomethylation-Hydrogenolysis | 1. Metalation 2. Eschenmoser's salt 3. MeI 4. Hydrogenolysis | Alternative to direct methylation, often facilitating easier purification. nih.gov |
| α-position to N-oxide | Nucleophilic Methylation | Sodium methylsulfinylmethylide | Applicable to N-oxides of isoquinoline, introducing the methyl group adjacent to the N-oxide function. researchgate.net |
| Directed C-H Methylation | Iron-Catalyzed Cross-Coupling | AlMe₃, Fe(acac)₃, diphosphine, oxidant | Requires a directing group on the substrate to guide methylation to a specific C-H bond. researchgate.net |
Advanced Synthetic Transformations for Derivatization of this compound Scaffolds
Once the core this compound structure is obtained, a wide array of advanced synthetic transformations can be employed to generate a diverse library of derivatives. These transformations include functionalizing the existing core, building new rings onto the scaffold, and introducing chirality in a controlled manner.
Functionalization Reactions at the Isoquinoline Core
Transition-metal-catalyzed C–H activation and annulation have become powerful, atom-economical strategies for synthesizing substituted isoquinolines and their derivatives. mdpi.com These methods allow for the direct introduction of functional groups onto the heterocyclic core without the need for pre-functionalized starting materials. mdpi.comresearchgate.net
Rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes, for example, provides a versatile route to isoquinolone derivatives, which can be further transformed into valuable isoquinoline compounds. nih.gov Similarly, palladium-catalyzed C–H activation/annulation reactions, such as those between N-methoxy benzamides and 2,3-allenoic acid esters, yield 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com These reactions highlight the utility of directing groups to control the site of functionalization. mdpi.comnih.gov
The following table details selected transition-metal-catalyzed functionalization reactions applicable to isoquinoline scaffolds.
| Reaction Type | Catalyst System | Reactants | Product Type |
| [4+2] Annulation | [Cp*RhCl₂]₂ / CsOAc | N-(Pivaloyloxy)aryl amides, Internal alkynes | Substituted Isoquinolones nih.gov |
| C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-Methoxy benzamides, 2,3-Allenoic acid esters | 3,4-Substituted Hydroisoquinolones mdpi.com |
| Iminoannulation | Palladium Catalyst | tert-Butylimine of o-iodobenzaldehyde, Internal acetylenes | 3,4-Disubstituted Isoquinolines acs.org |
| C-H Functionalization/Annulation | Ru(II) Catalyst | Primary benzylamines, Sulfoxonium ylides | Substituted Isoquinolines organic-chemistry.org |
Construction of Annulated Heterocyclic Systems Incorporating this compound
Fusing additional heterocyclic rings onto the this compound framework generates complex, polycyclic systems that are prevalent in natural products and pharmacologically active compounds. nih.govrsc.org Various cycloaddition and annulation strategies have been developed to construct these intricate molecular architectures.
One common approach involves cascade reactions where multiple bonds are formed in a single operation. For instance, multicomponent reactions can be employed to build imidazo[2,1-a]isoquinoline scaffolds through a sequence of intermolecular nucleophilic attack and intramolecular annulation. nih.gov Another powerful method is the [3+2] cycloaddition reaction. The reaction of azomethine ylides (generated from a tertiary amine and DEAD) with alkynes, followed by oxidation, furnishes pyrrolo[2,1-a]isoquinoline scaffolds. nih.gov
Ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes has been utilized to synthesize pyrazolo[5,1-a]isoquinolines through a C-H/N-H bond cleavage process. researchgate.net Furthermore, dearomative [4+2] cycloaddition reactions between isoquinolines and alkenes, mediated by energy transfer, provide an efficient route to polycyclic heterocyclic structures with high regio- and diastereoselectivity. nih.gov
The table below outlines several methods for constructing annulated heterocyclic systems from isoquinoline precursors.
| Fused Heterocycle | Synthetic Method | Key Reagents/Catalyst |
| Imidazo[2,1-a]isoquinoline | Multicomponent Cascade Cyclization | Isoquinolin-1-amine, Acetophenone nih.gov |
| Pyrrolo[2,1-a]isoquinoline | Oxidative [3+2] Cycloaddition | Tertiary amine, DEAD, Alkyne derivative nih.gov |
| Pyrazolo[5,1-a]isoquinoline | Ruthenium(II)-Catalyzed Annulation | Pyrazole derivatives, Alkynes, [Ru(II)] catalyst researchgate.net |
| mdpi.comrsc.orgmdpi.comTriazolo[3,4-a]isoquinoline | Cycloaddition | 1-Methylisoquinoline, Hydrazonoyl halides researchgate.net |
| Pyrrolo[2,3-c]isoquinoline | Aza-Diels-Alder Cycloaddition | (E)-2-Arylideneaminopyrroles, Benzyne acs.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of stereocenters into the isoquinoline framework is crucial for mimicking the structures of many natural alkaloids and for developing chiral ligands and catalysts. nih.govclockss.org Asymmetric synthesis of isoquinoline derivatives can be achieved through both diastereoselective and enantioselective methods, often by modifying traditional synthetic routes or developing novel catalytic approaches. nih.govacs.org
A widely explored strategy is the Bischler-Napieralski reaction followed by an asymmetric reduction of the resulting 3,4-dihydroisoquinoline intermediate. acs.org This reduction step, which creates the stereogenic center at C1, can be rendered enantioselective by using chiral reducing agents or, more effectively, through catalytic hydrogenation with chiral catalysts, such as Ru-BINAP complexes. clockss.orgacs.org
Isoquinolinium salts serve as versatile precursors for stereoselective transformations. rsc.orgrsc.org For example, the highly enantioselective (3+3) cycloaddition of isoquinolinium methylides with diazo compounds, catalyzed by a chiral phase-transfer catalyst, yields chiral mdpi.comrsc.orgmdpi.comtriazino[5,4-a]isoquinoline derivatives with excellent enantiomeric excess. acs.org Diastereoselective approaches, such as modifications of the Pomeranz-Fritsch-Bobbitt cyclization using chiral auxiliaries, have also been successfully employed to synthesize chiral tetrahydroisoquinoline derivatives. nih.gov Furthermore, the development of asymmetric Larock isoquinoline synthesis using palladium catalysis provides access to axially chiral 3,4-disubstituted isoquinolines. acs.org
The following table summarizes key strategies for the stereoselective synthesis of chiral isoquinoline derivatives.
| Synthetic Approach | Key Transformation | Catalyst/Auxiliary | Chiral Product Type |
| Bischler-Napieralski / Asymmetric Reduction | Enantioselective Hydrogenation | Ru-BINAP Catalyst | Chiral Tetrahydroisoquinolines acs.org |
| Cycloaddition from Isoquinolinium Salts | Asymmetric (3+3) Cycloaddition | Chiral Phase-Transfer Catalyst | Chiral mdpi.comrsc.orgmdpi.comTriazino[5,4-a]isoquinolines acs.org |
| Modified Pomeranz-Fritsch-Bobbitt | Diastereoselective Cyclization | Chiral Auxiliaries (e.g., from phenylalaninol) | Chiral Tetrahydroisoquinolines nih.gov |
| Asymmetric Larock Annulation | Palladium-Catalyzed Annulation | Pd(OAc)₂ / Walphos Ligand | Axially Chiral 3,4-Disubstituted Isoquinolines acs.org |
Spectroscopic and Structural Elucidation of 5 Fluoro 6 Methylisoquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated organic molecules such as 5-fluoro-6-methylisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques, is essential for a complete structural assignment. nih.govunl.eduresearchgate.net
Proton NMR (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other nuclei. In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons and the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atom in the isoquinoline (B145761) ring, as well as the electron-donating effect of the methyl group.
For a related compound, 1-methyl-5-fluoroisoquinoline, the proton of the methyl group appears as a singlet, while the aromatic protons exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. whiterose.ac.uk The analysis of these coupling constants is crucial for assigning specific protons to their positions on the isoquinoline core.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.41 | d | 5.9 |
| H-3 | 7.42 | d | 5.8 |
| H-4 | 7.88-7.84 | m | - |
| H-8 | 8.24 | d | 1.1 |
| CH₃ | 2.96 | s | - |
Data adapted from a study on 8-iodo-1-methylisoquinoline. whiterose.ac.uk
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. youtube.com Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.orgoregonstate.edu In this compound, the ¹³C NMR spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms of the substituted isoquinoline ring system.
The chemical shifts are significantly affected by the substituents. The carbon atom bonded to the fluorine atom (C-5) will exhibit a large C-F coupling constant, a key diagnostic feature. The methyl carbon will appear at a characteristic upfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the fluorine, methyl, and nitrogen atoms. libretexts.orgoregonstate.edu
Table 2: Representative ¹³C NMR Data for a Fluorinated Isoquinoline Derivative (Note: This table presents data for 4-fluoro-3-methylisoquinoline to illustrate typical chemical shifts and couplings.)
| Carbon | Chemical Shift (ppm) | C-F Coupling (J, Hz) |
| C-1 | 147.3 | d, ³JFC = 6.2 |
| C-3 | 136.9 | d, ²JFC = 16.8 |
| C-4 | 152.7 | d, ¹JFC = 256.8 |
| C-4a | 119.4 | d, ³JFC = 4.4 |
| C-5 | 129.1 | d, ⁴JFC = 2.0 |
| C-6 | 127.1 | |
| C-7 | 130.7 | |
| C-8 | 127.2 | |
| C-8a | 126.7 | d, ⁴JFC = 2.0 |
| CH₃ | 17.5 |
Data sourced from a study on 4-fluoro-3-methylisoquinoline. rsc.org
Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituted Isoquinolines
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift range of ¹⁹F is much larger than that of ¹H, providing excellent signal dispersion. wikipedia.orgicpms.cz In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at position 5. The precise chemical shift of this signal is highly sensitive to the electronic environment within the molecule. biophysics.org Furthermore, the coupling of the ¹⁹F nucleus to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable structural information that corroborates assignments made from ¹H and ¹³C NMR spectra. wikipedia.org For instance, in 4-fluoro-3-methylisoquinoline, the fluorine signal appears as a singlet at -139.0 ppm. rsc.org
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule. columbia.educolumbia.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. columbia.educolumbia.edu For this compound, an HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the isoquinoline ring and the methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.educolumbia.edu HMBC is crucial for piecing together the molecular framework. For example, it can show correlations from the methyl protons to the C-6 and C-5 carbons, and from the aromatic protons to various carbons throughout the ring system, confirming the substitution pattern. The long-range couplings observed in HMBC spectra provide unambiguous evidence for the connectivity of different fragments of the molecule. youtube.com
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (molecular formula C₁₀H₈FN), HRMS would be used to confirm this exact formula by measuring the mass of the protonated molecule [M+H]⁺ with high accuracy. For example, the calculated mass for the [M+H]⁺ ion of the related compound 4-fluoro-3-methylisoquinoline (C₁₀H₉FN) is 162.0719, and the experimentally found value was 162.0698, confirming its elemental composition. rsc.org
The fragmentation pattern observed in the mass spectrum can also offer structural insights. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectrum of absorption bands. The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu
For a molecule like this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its aromatic core and its specific substituents. The isoquinoline ring itself gives rise to several distinct vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic ring system are observed in the 1625–1450 cm⁻¹ range. psgcas.ac.inresearchgate.net The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, are found in the fingerprint region.
The presence of the fluorine and methyl substituents introduces additional characteristic bands. The C-F stretching vibration is typically strong and appears in the 1400-1000 cm⁻¹ region. libretexts.org The methyl group (-CH₃) will exhibit symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description | Reference Compound Example |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the isoquinoline ring. | Isoquinoline tandfonline.com |
| Aliphatic C-H Stretch | 2975-2850 | Asymmetric and symmetric stretching of the methyl group. | 4-Chloro-6-methylisoquinoline acs.org |
| C=C / C=N Ring Stretch | 1625-1450 | Stretching vibrations of the aromatic and heterocyclic rings. A sharp band around 1560 cm⁻¹ is characteristic. whiterose.ac.uk | 6-Bromo-1-methylisoquinoline whiterose.ac.uk |
| C-H Bend (Methyl) | 1460-1440 | Asymmetric bending of the methyl group. | General Alkane Data researchgate.net |
| C-F Stretch | 1400-1000 | Strong absorption characteristic of the carbon-fluorine bond. | General Fluoro Compound Data libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like isoquinoline, the most significant electronic transitions are π → π* and n → π*. rsc.org The isoquinoline molecule exhibits several characteristic absorption bands in its UV-Vis spectrum, which are sensitive to substitution on the aromatic rings. rsc.orgresearchgate.net
The electronic spectrum of the parent isoquinoline shows distinct bands corresponding to these transitions. The introduction of substituents alters the electronic structure and, consequently, the absorption spectrum. A fluorine atom, acting as an auxochrome, can cause a shift in the absorption maxima (λ_max) due to its inductive and mesomeric effects. A methyl group typically induces a small bathochromic (red) shift and a hyperchromic effect (increased absorption intensity).
Studies on 5-substituted isoquinolines, such as 5-bromo, 5-amino, and 5-nitro derivatives, demonstrate how different functional groups at the 5-position influence the electronic spectra. psgcas.ac.inresearchgate.net These studies provide a basis for predicting the spectral behavior of this compound. The fluorine atom at position 5 and the methyl group at position 6 would be expected to modulate the π → π* transitions of the isoquinoline core, leading to shifts in the absorption bands compared to the unsubstituted parent molecule. The transitions are often solvent-dependent; for instance, polar solvents can cause hypsochromic (blue) shifts of n → π* bands. mdpi.com
| Compound | Solvent | λ_max (nm) | Transition Type (Probable) | Reference |
|---|---|---|---|---|
| 5-Bromoisoquinoline | Benzene (B151609) | 278, 314, 328 | π → π | researchgate.net |
| 5-Aminoisoquinoline | Benzene | 290, 331, 345 | π → π | researchgate.net |
| 5-Nitroisoquinoline | Benzene | 265, 340, 355 | π → π | researchgate.net |
| Isoquinoline | Gas Phase | ~315 (3.95 eV) | π → π | rsc.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal, one can generate a diffraction pattern that, through mathematical analysis, yields an electron density map of the molecule. This map allows for the determination of atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous structural model. wikipedia.org
The solid-state structure of a molecule is crucial for understanding its intermolecular interactions, which govern its physical properties and crystal packing. For substituted isoquinolines, X-ray crystallography reveals how substituents influence the planarity of the ring system and the nature of the packing in the crystal lattice.
While a crystal structure for this compound has not been reported, studies on other fluorinated isoquinoline derivatives provide valuable insights. Organic fluorine is known to be a significant tool in crystal engineering, participating in various non-covalent interactions such as C–H⋯F hydrogen bonds and C–F⋯F interactions. rsc.org The analysis of the crystal structures of fluoro-substituted tetrahydroisoquinolines, for example, has shown how these interactions direct the formation of specific molecular motifs in the solid state. rsc.org These findings suggest that the fluorine and methyl groups in this compound would play a key role in dictating its crystal packing arrangement.
The table below presents crystallographic data for a related fluoro-substituted isoquinoline derivative to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value (for a representative fluoro-substituted isoquinoline derivative) |
|---|---|
| Chemical Formula | C₂₂H₂₀FNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(5) |
| b (Å) | 15.841(5) |
| c (Å) | 11.083(5) |
| β (°) | 98.53(2) |
| Volume (ų) | 1757.2(12) |
| Reference | Derived from data on 6-methoxy-2-(4-fluorophenyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline rsc.org |
Computational and Theoretical Investigations of 5 Fluoro 6 Methylisoquinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. aip.org These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, stability, and reactivity, which are crucial for understanding and predicting chemical behavior. nih.gov
Electronic Structure Properties and Reactivity Prediction
The electronic structure of a molecule dictates its reactivity. DFT calculations are routinely used to compute key descriptors that help in predicting how a molecule will interact with other reagents. nih.gov For 5-fluoro-6-methylisoquinoline, the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group significantly influences the charge distribution across the aromatic isoquinoline (B145761) core.
Key electronic properties that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack, while the regions influenced by the fluorine atom would show significant electronegativity.
Table 1: Illustrative Electronic Properties of this compound (Hypothetical Data)
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.25 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.85 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.40 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.8 D | Measures overall polarity of the molecule. |
Conformational Analysis and Energetic Stability
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their respective energies. ijpsr.com For a largely rigid, planar system like isoquinoline, this analysis is relatively straightforward. The primary source of conformational flexibility in this compound would be the rotation of the methyl group around the carbon-carbon single bond.
Quantum chemical calculations can determine the potential energy surface for this rotation. However, the energy barrier for methyl group rotation is typically very low, meaning it would act as a nearly free rotor at room temperature. The planarity of the isoquinoline ring system is the dominant structural feature. Calculations would confirm the minimum energy conformation and assess any minor energetic variations due to the methyl rotor's orientation relative to the adjacent fluorine atom. nih.govnih.gov
Table 2: Illustrative Conformational Energy of this compound (Hypothetical Data)
| Conformer | Dihedral Angle (F-C6-C(Me)-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Staggered | 60° | 0.00 | ~33.3 |
| Eclipsed | 0° | ~0.05 | ~33.3 |
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. A key application in drug discovery is molecular docking, which predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein. researchgate.netplos.org
Ligand-Protein Interaction Prediction (e.g., binding sites, binding energies)
Molecular docking simulations place the 3D structure of this compound into the binding site of a protein to predict its preferred binding orientation and affinity. nih.gov The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets, including kinases, proteases, and DNA gyrase. cncb.ac.cnnih.gov
The docking process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.
Sampling: Exploring various possible conformations and orientations of the ligand within the protein's active site.
Scoring: Estimating the binding affinity (often as a "binding energy" in kcal/mol) for each pose using a scoring function. Lower scores typically indicate more favorable binding. researchgate.net
For this compound, key interactions would likely involve hydrogen bonding to the nitrogen atom, π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), and potential multipolar or hydrophobic interactions involving the fluorine and methyl groups. nih.govnih.gov
Table 3: Illustrative Docking Results for this compound with Potential Protein Targets (Hypothetical Data)
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Cyclin-Dependent Kinase 4 (CDK4) | 2Y4I | -8.5 | H-bond with Val96, π-π stacking with Phe93 |
| Thymidine Phosphorylase (TP) | 4E1T | -7.9 | H-bond with Ser210, hydrophobic contact with Leu215 |
| DNA Gyrase Subunit A | 5L3J | -9.1 | H-bond with Asp73, π-cation interaction with Arg76 |
Virtual Screening and Compound Prioritization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov this compound could be used in two main ways:
Ligand-Based Screening: Its structure could be used as a template to search for other molecules in a database with similar shape and electronic features, under the principle that similar molecules may have similar biological activities. nih.gov
Structure-Based Screening: It could be included as one of thousands of compounds in a library that is computationally "docked" against a specific protein target. The resulting binding scores are used to rank the compounds, prioritizing a smaller, more manageable number for experimental testing. nih.gov
This process accelerates the early stages of drug discovery by focusing resources on the most promising candidates. mdpi.com
Table 4: Illustrative Virtual Screening Hit List Based on Similarity to this compound (Hypothetical Data)
| Compound ID | Tanimoto Similarity | Predicted Affinity (pIC50) | Scaffold |
|---|---|---|---|
| ZINC12345 | 0.92 | 7.8 | Isoquinoline |
| ZINC67890 | 0.88 | 7.5 | Quinoline (B57606) |
| ZINC54321 | 0.85 | 7.3 | Naphthyridine |
Reaction Mechanism Studies through Computational Methods
Computational chemistry provides profound insights into how chemical reactions occur by mapping the potential energy surface (PES) that connects reactants to products. researchgate.net This involves locating transition state (TS) structures, which are the energy maxima along the reaction coordinate, and intermediates. The calculated activation energy (the energy difference between the reactants and the TS) is critical for predicting reaction feasibility and rates. rsc.org
For this compound, computational studies could explore various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed C-H functionalization. rsc.orgsnnu.edu.cn For example, a study could investigate the regioselectivity of nitration, predicting whether the reaction is more likely to occur at the C5/C8 positions or other sites by comparing the activation energies for each potential pathway. researchgate.net
Table 5: Illustrative Computed Activation Energies for a Hypothetical Electrophilic Substitution on this compound (Hypothetical Data)
| Reaction Pathway | Position of Attack | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Nitration at C8 | 8 | 18.5 | Major Product |
| Nitration at C4 | 4 | 22.1 | Minor Product |
| Nitration at C7 | 7 | 25.6 | Trace/Not observed |
Elucidation of Reaction Pathways, Transition States, and Energetics
The synthesis of multi-functionalized isoquinolines is a significant area of focus due to their prevalence in pharmaceuticals and materials science. rsc.org Computational methods, particularly Density Functional Theory (DFT), are heavily employed to map out the complex landscape of chemical reactions. tandfonline.com These studies allow chemists to understand the step-by-step processes (reaction pathways), identify high-energy intermediates (transition states), and calculate the energy required for a reaction to occur (energetics).
For instance, in the synthesis of fluorinated isoquinolines, computational models can predict the most likely reaction mechanism. Studies on asymmetric catalysis for isoquinoline synthesis have used DFT to compare different proposed pathways, such as the Takemoto and Pápai models. whiterose.ac.uk These calculations determine the relative energies of transition states, which is the key to predicting which stereoisomer (e.g., R or S configuration) will be predominantly formed. whiterose.ac.uk The energy difference between competing transition states, even a few kcal/mol, can correspond to high enantioselectivity. whiterose.ac.uk
A theoretical study on a phosphite-mediated photochemical reaction of isoquinolines used DFT and more advanced methods like SC-NEVPT2 to investigate the bond-breaking process upon photoexcitation. rsc.org The calculations identified the relevant excited states (S1, T1) and estimated the activation energy for the C–N bond dissociation, revealing the favored reaction pathway. rsc.org Such an analysis for this compound would be critical in designing novel synthetic strategies, perhaps involving photochemical functionalization.
Table 1: Example of Calculated Energy Barriers in a Catalyzed Isoquinoline Synthesis Reaction
This table illustrates the type of data generated from computational studies on reaction energetics for isoquinoline synthesis, as described in theoretical literature. whiterose.ac.uk The preference for one pathway over another is determined by the relative energies of the key transition states. whiterose.ac.uk
| Pathway Model | Key Transition State | Calculated Activation Energy (kcal/mol) | Relative Stability of TS (kcal/mol) |
| Takemoto | TS3-4 | 11.6 | +2.7 |
| Pápai | TS5-6 | 11.8 | 0 (More Stable) |
Note: Data is illustrative of computational findings for related isoquinoline reactions and not specific to this compound.
Preclinical Biological Activity and Mechanism of Action Studies of 5 Fluoro 6 Methylisoquinoline Analogs
Anti-inflammatory and Analgesic Properties
The isoquinoline (B145761) scaffold is a core structure in numerous compounds that have garnered scientific interest for their wide range of biological activities, including anti-inflammatory and analgesic properties. researchgate.netptfarm.pl Research into various isoquinoline analogs has demonstrated their potential to mitigate inflammatory responses and pain. For instance, studies on related nitrogen-containing heterocyclic compounds, such as phthalazine (B143731) derivatives, have documented their anti-inflammatory effects, suggesting they may act by inhibiting pro-inflammatory cytokines and related pathways. The evaluation of novel synthetic isoquinoline analogs has also been a subject of investigation for their potential analgesic and anti-inflammatory activities. exaly.com
These findings underscore the therapeutic potential of the isoquinoline core structure in designing new agents for inflammatory conditions and pain management. The specific substitutions on the isoquinoline ring, such as fluorine and methyl groups, are critical in modulating the potency and selectivity of these effects.
A primary mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of inflammatory mediators, such as the cyclooxygenase (COX) enzymes. These enzymes, particularly COX-2, are crucial in the synthesis of prostaglandins, which are key players in the inflammatory cascade.
Derivatives of heterocyclic structures related to isoquinoline have demonstrated the ability to inhibit these pathways. For example, certain phthalazine derivatives have been shown to inhibit both the cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) pathways. The development of compounds that can dually inhibit both COX and 5-LOX is an active area of research. While direct studies on 5-Fluoro-6-methylisoquinoline are not available, the established activity of its analogs suggests that it could potentially exert anti-inflammatory effects through the modulation of such enzymatic pathways.
Neuroprotective and Central Nervous System Activities
The isoquinoline ring is a privileged scaffold in medicinal chemistry, forming the basis for numerous drugs targeting the central nervous system (CNS). researchgate.net Derivatives of isoquinoline are utilized in therapeutic agents for a variety of nervous system diseases. researchgate.net The broad spectrum of CNS activities associated with this class of compounds includes antidepressant and antipsychotic effects, highlighting the versatility of the isoquinoline core in modulating neurological pathways. researchgate.net The neuroprotective potential of isoquinoline alkaloids, a naturally occurring class of these compounds, has been a significant area of research, with studies pointing to various mechanisms that could protect neurons from damage in the context of neurodegenerative diseases. cambridge.org
A key pathological hallmark of several neurodegenerative disorders, known as tauopathies (including Alzheimer's disease), is the accumulation of aggregated tau proteins into neurofibrillary tangles (NFTs). rhhz.net Consequently, molecules that can selectively bind to these tau aggregates are of immense interest for both diagnostics and therapeutics.
Research has identified isoquinoline-based structures as promising candidates for targeting tau pathology. A significant finding was the identification of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline as a lead compound for developing selective tau ligands. rhhz.net This compound demonstrated high affinity for NFTs with excellent selectivity over Aβ plaques. rhhz.net Subsequent structure-activity relationship (SAR) studies revealed that the introduction of a fluorine atom at the 6- or 8-position of the isoquinoline ring had a minimal effect on its binding affinity for tau aggregates. rhhz.net This finding is particularly relevant, suggesting that fluoro-isoquinoline analogs could retain potent and selective tau-binding capabilities.
Table 1: In Vitro Binding Affinities of an Isoquinoline Analog for Tau vs. Aβ Data derived from competitive binding assays using AD brain homogenates.
| Compound | Target | Binding Affinity (Ki) |
| 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline | NFTs | 0.3 nM |
| 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline | Aβ | >10,000 nM |
The ability of certain isoquinoline analogs to selectively bind to tau aggregates makes them ideal candidates for development as molecular probes for in vivo imaging. Positron Emission Tomography (PET) is a powerful neuroimaging technique that allows for the visualization of pathological protein deposits in the living brain, and the development of selective Tau PET tracers is a major goal in neurodegenerative disease research. rhhz.net
Fluoro-isoquinoline derivatives are being actively investigated for this purpose. The introduction of a radioactive fluorine isotope (¹⁸F) onto the isoquinoline scaffold allows the molecule to be used as a PET radiotracer. rhhz.net An ideal tracer must exhibit not only high affinity and selectivity for its target but also favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier and rapid clearance from non-target areas to ensure a high signal-to-noise ratio. acs.orgresearchgate.net Several PET tracers based on different chemical backbones, including quinoline (B57606) and isoquinoline structures, have been developed and are in various stages of research and clinical trials for imaging tau pathology. rhhz.netacs.org
Table 2: Examples of Scaffolds Investigated for Tau PET Tracer Development
| Scaffold Type | Relevance to Tau Imaging |
| Pyrrolo-pyridine | Forms the core of highly selective isoquinoline-based tau binders. rhhz.net |
| Quinolines/Isoquinolines | Both scaffolds have shown affinity for tau aggregates and are used in tracer design. rhhz.net |
| Naphthalene ([¹⁸F]FDDNP) | An early tracer that binds to both Aβ and Tau, lacking high selectivity. rhhz.net |
Other Noteworthy Biological Activities (e.g., Antioxidant, Antihypertensive, Antispasmodic)
Beyond their roles in inflammation and neurodegeneration, compounds featuring the isoquinoline core have been associated with a variety of other biological activities. The structural diversity of isoquinoline analogs allows them to interact with a wide array of biological targets.
Antioxidant Activity : Certain isoquinoline-containing compounds have been noted for their antioxidant properties, which can be beneficial in conditions associated with oxidative stress. researchgate.net
Antihypertensive Activity : The isoquinoline scaffold is present in some antihypertensive agents. researchgate.net For example, Hydralazine, a phthalazine derivative, is a known vasodilator used to treat high blood pressure.
Antispasmodic Activity : Research into related heterocyclic compounds has revealed potential antispasmodic and antidiarrheal activities, suggesting another possible therapeutic avenue for this class of molecules. bitmesra.ac.in
Enzyme Inhibition Profiling
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. The inclusion of a fluorine atom in a molecule can significantly alter its electronic properties and its ability to interact with enzyme active sites.
Isoquinoline analogs have been explored as inhibitors for various enzymes. As mentioned previously, related heterocyclic derivatives have been shown to inhibit key enzymes in the inflammatory pathway, such as COX-2 and LOX. Furthermore, isoquinoline sulfonamide derivatives have been synthesized and evaluated for their biological activities, which often involve enzyme inhibition. While specific enzyme inhibition profiling for this compound is not available, its structure suggests potential interactions with a range of enzymes, a hypothesis that warrants further investigation.
Selectivity and Potency against Specific Enzymes (e.g., Rho Kinase, Monoamino Oxidase, Phosphodiesterases)
A number of isoquinoline-based compounds have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The isoquinolinesulfonamide (B3044496) derivative, HA-1077, is a known selective inhibitor of Rho-kinase. To enhance its specificity, several analogs of HA-1077 have been synthesized and evaluated. One such analog, (S)-Hexahydro-1-(4-ethenylisoquinoline-5-sulfonyl)-2-methyl-1H-1,4-diazepine, demonstrated a potent IC50 value of 6 nM against Rho-kinase nih.gov. Further modifications, based on the complex structure of PKA and HA-1077, led to the development of highly specific Rho-kinase inhibitors such as (S)-hexahydro-4-glycyl-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1H-1,4-diazepine nih.gov.
Another class of isoquinoline analogs, the 4-aryl-5-aminomethyl-thiazole-2-amines, have been designed and synthesized as a new class of ROCK II inhibitors. Within this series, compound 4v emerged as the most potent, exhibiting an IC50 value of 20 nM for ROCK II inhibition nih.gov.
| Compound | Target | IC50 (nM) |
|---|---|---|
| (S)-Hexahydro-1-(4-ethenylisoquinoline-5-sulfonyl)-2-methyl-1H-1,4-diazepine | Rho-kinase | 6 |
| Compound 4v | ROCK II | 20 |
Research into benzothiazole (B30560)–isoquinoline derivatives has revealed their potential as inhibitors of monoamine oxidase (MAO). A series of these derivatives (4a–4p) were synthesized and evaluated for their MAO inhibitory activity. Among the tested compounds, analog 4g displayed the most potent inhibitory effect on MAO activity with an IC50 value of 14.80 ± 5.45 μM nih.gov. In contrast, analog 4i showed the strongest inhibitory activity against MAO-B, with an IC50 of 16.49 ± 3.59 μM nih.gov. The introduction of an ortho-CH3 group on the benzothiazole ring in compound 4g was found to increase MAO inhibition nih.gov.
| Compound | Target | IC50 (μM) |
|---|---|---|
| 4g | MAO | 14.80 ± 5.45 |
| 4i | MAO-B | 16.49 ± 3.59 |
| 4h | MAO | 76.37 ± 2.58 |
A novel class of potent and selective phosphodiesterase 5 (PDE5) inhibitors based on a 4-aryl-1-isoquinolinone scaffold has been developed. One of the most promising compounds from this series, methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride (B599025) (36a ), exhibited a potent PDE5 inhibitory activity with an IC50 of 1.0 nM nih.gov. This compound also demonstrated high selectivity for PDE5 over other PDE isozymes, with IC50 ratios of 1300 for PDE1/PDE5 and over 10,000 for PDE2/PDE5 and PDE3/PDE5 nih.gov.
Furthermore, 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been explored as potential PDE4 inhibitors. Compound 28 from this series showed promising PDE4B inhibitory activity with an IC50 of 0.22 μM and excellent selectivity researchgate.net.
| Compound | Target | IC50 | Selectivity (IC50 ratio) |
|---|---|---|---|
| 36a | PDE5 | 1.0 nM | PDE1/PDE5 = 1300 PDE2/PDE5 > 10,000 PDE3/PDE5 > 10,000 PDE4/PDE5 = 4700 PDE6/PDE5 = 28 |
| Compound 28 | PDE4B | 0.22 μM | Not specified |
Structure Activity Relationship Sar Studies of 5 Fluoro 6 Methylisoquinoline Derivatives
Positional Isomerism and its Impact on Biological Activity
The precise location of fluorine and methyl groups on the isoquinoline (B145761) core is critical in determining the biological potency and selectivity of its derivatives. While direct comparative studies on positional isomers of 5-fluoro-6-methylisoquinoline are not extensively available in the public domain, valuable insights can be gleaned from research on closely related substituted isoquinoline and quinoline (B57606) scaffolds.
The introduction of a fluorine atom into a bioactive molecule can lead to significant changes in its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. The position of the fluorine atom on the isoquinoline ring can dramatically alter these effects.
Research on 5-substituted-8-bromo-1,2,3,4-tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis has provided some insights into the effect of a C-5 substituent. In this series, a fluorine atom at the C-5 position was evaluated alongside other substituents such as hydrogen, methyl, and methoxy (B1213986) groups. While a broad trend of improved potency was observed with increased lipophilicity, the specific contribution of the C-5 fluorine to potency and selectivity is part of a complex interplay with other substituents on the tetrahydroisoquinoline scaffold. nih.gov
Fluorine's high electronegativity can influence the electronic distribution within the aromatic system, affecting pKa and the potential for hydrogen bonding with target proteins. mdpi.com For instance, a fluorine at the C-5 position can modulate the basicity of the isoquinoline nitrogen, which in turn can affect its interaction with biological targets. The ability of fluorine to participate in non-covalent interactions, such as halogen bonds and dipole-dipole interactions, can also contribute to binding affinity and selectivity, depending on the topology of the receptor's active site.
While a direct comparison is not available for this compound, studies on fluorinated quinolines, a structurally similar scaffold, have shown that the position of the fluorine atom is crucial for antibacterial activity. For example, in the fluoroquinolone class of antibiotics, the fluorine at the C-6 position is a well-established determinant of potent activity against DNA gyrase and topoisomerase IV. Shifting this fluorine to other positions on the quinoline ring generally leads to a significant loss of antibacterial potency. This underscores the principle that the specific placement of a fluorine atom is critical for optimal interaction with the biological target.
The following table illustrates the impact of different substituents at the C-5 position on the anti-tubercular activity of 8-bromo-1,2,3,4-tetrahydroisoquinoline (B1338643) derivatives, highlighting the importance of this position in modulating biological activity.
| Compound ID | C-5 Substituent (X) | MABA MIC (µg/mL) | LORA MIC (µg/mL) | VERO IC50 (µM) | clogP |
| 56 | H | >100 | >100 | >50 | 2.50 |
| 57 | Me | >100 | >100 | >50 | 2.96 |
| 58 | OMe | >100 | >100 | >50 | 2.45 |
| 59 | F | >100 | >100 | >50 | 2.56 |
Data extracted from a study on 8-bromo-1,2,3,4-tetrahydroisoquinoline derivatives and their activity against M. tuberculosis. MABA: Microplate Alamar Blue Assay; LORA: Low-Oxygen-Recovery Assay; VERO: Cytotoxicity against VERO cells. nih.gov
The methyl group, though seemingly simple, can play a multifaceted role in modulating the biological activity of a molecule. Its effects can be steric, electronic, and can also influence metabolic stability. The position of the methyl group on the isoquinoline ring is therefore a key determinant of its pharmacological impact.
A methyl group at the C-6 position of the isoquinoline ring can influence the molecule's interaction with its biological target through several mechanisms. Sterically, it can provide a better fit into a hydrophobic pocket of a receptor or, conversely, create steric hindrance that prevents binding. Electronically, the methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic system and influence binding interactions. Furthermore, a methyl group can serve as a site for metabolism, and its strategic placement can either block metabolism at other sites or provide a handle for metabolic clearance.
A study on 5-alkyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids provides a useful analogy for understanding the potential role of a methyl group at a position adjacent to a fluorine atom. In this series of antibacterial agents, the presence of a 5-methyl group (analogous to the C-6 methyl in this compound) was found to enhance in vitro potency for compounds with a cyclopropyl (B3062369) moiety at the N1 position when compared to the 5-hydrogen analogues. nih.gov However, this enhancement was dependent on the nature of other substituents, highlighting the cooperative nature of substituent effects. Replacing the 5-methyl group with a larger 5-ethyl group led to a significant reduction in efficacy, suggesting that the size of the alkyl group at this position is critical and that a methyl group may offer an optimal balance of steric bulk and lipophilicity for this particular biological target. nih.gov
The table below, derived from the study on 6-fluoroquinolones, illustrates the effect of a C-5 alkyl group on antibacterial activity, providing a parallel to the potential impact of the C-6 methyl group in the isoquinoline series.
| N-1 Substituent | C-5 Substituent | In Vitro Potency (Relative) |
| Cyclopropyl | H | 1.0 |
| Cyclopropyl | Me | >1.0 (Enhanced) |
| Cyclopropyl | Et | <1.0 (Reduced) |
| Ethyl | H | 1.0 |
| Ethyl | Me | <1.0 (Decreased) |
Data generalized from a study on 5-alkyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. nih.gov
Substituent Effects on Pharmacological Profiles
The interplay of electronic and steric effects of substituents is a fundamental concept in SAR. For this compound derivatives, these effects dictate how the molecule orients itself within a binding site and the strength of its interactions.
Steric Effects: The size and shape of substituents are critical for achieving a complementary fit with the binding pocket of a biological target. The relatively small size of the fluorine atom means it often acts as a bioisostere for a hydrogen atom, with minimal steric perturbation. However, its electronic properties are vastly different. The methyl group is larger and introduces more significant steric bulk. The combined steric profile of the 5-fluoro and 6-methyl groups will define a specific three-dimensional shape that must be accommodated by the receptor. As seen in the quinolone example, even the difference between a methyl and an ethyl group can be enough to disrupt favorable binding interactions. nih.gov
Modifications to functional groups, both close to and distant from the this compound core, can have a profound impact on the pharmacological profile. Proximal modifications, for instance, at positions C-1, C-3, or C-4 of the isoquinoline ring, are likely to directly influence binding to the primary target. The introduction of hydrogen bond donors or acceptors, or groups that can form specific ionic or hydrophobic interactions, can lead to significant gains in potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models can be invaluable in understanding the SAR of this compound derivatives and in guiding the design of new, more potent, and selective analogues.
While specific QSAR or QSPR models for this compound were not found, numerous studies have successfully applied these techniques to other classes of isoquinoline and quinoline derivatives. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including:
Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moments, and orbital energies (e.g., HOMO and LUMO). They are crucial for modeling electrostatic and hydrogen bonding interactions.
Steric descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and shape indices. They are important for modeling how a molecule fits into a binding site.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with logP being the most common. Hydrophobicity is critical for membrane permeation and hydrophobic interactions with the target.
Topological descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.
By correlating these descriptors with biological activity using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a predictive QSAR model can be developed. Such a model for this compound derivatives could help to:
Identify the key physicochemical properties that govern biological activity.
Predict the activity of new, unsynthesized derivatives.
Provide insights into the mechanism of action at the molecular level.
For example, a QSAR study on a series of isoquinoline derivatives might reveal that a high partial positive charge on a particular atom and a specific range of logP values are correlated with high potency. This information would then guide the design of new analogues with optimized electronic and hydrophobic properties.
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches with Isoquinolines
Fragment-Based Drug Design is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent, drug-like molecule. The isoquinoline nucleus is an attractive starting point for FBDD due to its rigid structure and defined vectors for chemical elaboration. In principle, this compound could serve as a valuable fragment for screening against various therapeutic targets. However, specific examples of its inclusion in fragment libraries and subsequent hit-to-lead campaigns are not documented in the reviewed literature.
Scaffold hopping is another key strategy in drug discovery that involves replacing the core molecular structure (scaffold) of a known active compound with a different, often structurally novel, scaffold while retaining the original's biological activity. This approach is used to discover new intellectual property, improve upon the properties of an existing drug series, or find compounds with entirely new modes of action. While there are numerous examples of scaffold hopping involving the broader isoquinoline class to generate novel kinase inhibitors, receptor antagonists, and other therapeutic agents, there is no specific mention of using this compound as a starting point for such endeavors.
The absence of detailed research findings, including SAR data tables, for this compound derivatives in the context of FBDD and scaffold hopping suggests that this specific area of chemical space may be underexplored or the research may be proprietary and not yet published.
Future research could potentially explore the synthesis of a library of derivatives based on the this compound scaffold and evaluate their activity against a panel of biological targets. Such studies would be instrumental in elucidating the SAR for this class of compounds and determining their potential as fragments or leads in drug discovery programs.
Future Directions and Research Opportunities
Development of Novel Synthetic Methodologies for Enhanced Structural Diversification
The therapeutic potential of a core scaffold like 5-Fluoro-6-methylisoquinoline can only be fully realized through the synthesis of a diverse library of analogues. Future research should focus on employing and developing novel synthetic strategies that allow for precise and varied functionalization of the isoquinoline (B145761) ring.
Modern synthetic methods offer powerful tools for this purpose. For instance, transition-metal-catalyzed C-H functionalization has emerged as a highly efficient approach for creating complex molecules that would be difficult to produce using traditional methods. researchgate.netmednexus.org Applying such techniques to the this compound core could enable the introduction of a wide array of substituents at various positions, generating novel chemical entities for biological screening. Another promising avenue is the use of multi-component reactions, such as the Catellani reaction, which can be combined with processes like gold-catalyzed cyclization to build complex, substituted tetrahydroisoquinolines in a modular fashion. rsc.org
Methodologies involving reagents like tosylmethyl isocyanide (TosMIC) have also been developed for the synthesis of 1-substituted isoquinolines. acs.org These reactions are particularly effective when electron-donating groups are present on the benzene (B151609) ring, offering a strategic route for specific derivatization. acs.org Furthermore, the adoption of alternative energy sources, such as microwave-assisted synthesis, can accelerate reaction times and improve yields, making the exploration of chemical space more efficient and sustainable. researchgate.net
The table below summarizes modern synthetic strategies applicable for the diversification of the this compound scaffold.
| Synthetic Methodology | Key Features & Reagents | Potential for Diversification | Reference |
|---|---|---|---|
| Transition-Metal-Catalyzed C-H Functionalization | Directly modifies existing C-H bonds. Catalysts often based on Ruthenium, Palladium, or Nickel. | Allows for late-stage functionalization at multiple positions on the isoquinoline core, introducing alkyl, aryl, or other functional groups. | researchgate.net |
| Catellani Reaction / Au-Catalyzed Cascade | A three-component reaction using aryl iodides, aziridines, and alkynes, followed by gold-catalyzed cyclization. | Provides a modular approach to construct highly substituted 1,3-trans-disubstituted tetrahydroisoquinolines. | rsc.org |
| TosMIC-Mediated Cyclization | Involves the cyclization of α-benzyl TosMIC derivatives, acting as both a nucleophile and electrophile. | Efficient for creating 1-substituted isoquinolines, particularly with electron-donating groups on the ring. | acs.org |
| Microwave-Assisted Synthesis | Uses microwave energy to accelerate reactions. Often employs green solvents like polyethylene (B3416737) glycol (PEG). | Reduces reaction times and can improve yields for various isoquinoline syntheses, enhancing overall efficiency. | researchgate.net |
Exploration of New Biological Targets and Under-investigated Therapeutic Areas
Isoquinoline derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological effects including antitumor, anti-inflammatory, antimicrobial, and neuroprotective activities. researchgate.netrsc.org For this compound, a key future direction is the systematic exploration of its potential against both established and novel biological targets, particularly in therapeutic areas with unmet medical needs.
One of the most prominent areas for isoquinolines is oncology. Derivatives have been developed as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy. nih.gov The specific 5-fluoro-6-methyl substitution pattern could be optimized to enhance potency and selectivity for these enzymes. Another critical target class is protein kinases. Isoquinoline sulfonamides are known ATP-competitive kinase inhibitors, and fragment-based design has led to potent inhibitors of Protein Kinase C (PKC) for inflammatory diseases like rheumatoid arthritis. pnas.orgresearchoutreach.org The this compound scaffold could be elaborated to target specific kinases implicated in cancer or autoimmune disorders.
Beyond these areas, there are numerous under-investigated possibilities. For example, certain isoquinoline alkaloids act as P-glycoprotein (P-gp) inhibitors, which could be valuable in overcoming multidrug resistance in cancer. rsc.org Others have shown activity as antimalarial agents or possess properties relevant to central nervous system (CNS) disorders. fiveable.meontosight.ai A systematic screening of this compound derivatives against a panel of diverse biological targets could uncover unexpected and valuable therapeutic applications.
The following table outlines known targets for isoquinolines and suggests potential therapeutic areas for derivatives of this compound.
| Target Class / Pathway | Known Isoquinoline Activity | Potential Under-investigated Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases (e.g., PKC, CK1, B-Raf) | Inhibition of kinase activity, competing with ATP. Used in inflammation and cancer research. | Targeting less-studied kinases involved in neurodegenerative diseases or rare metabolic disorders. | pnas.orgresearchoutreach.orgchembk.com |
| IDO1/TDO | Dual inhibition for cancer immunotherapy by modulating the kynurenine (B1673888) pathway. | Exploring roles in chronic infections or autoimmune conditions where tryptophan metabolism is dysregulated. | nih.gov |
| Protein Tyrosine Phosphatases (PTPs) | Some fungal isoquinoline alkaloids show selective inhibition of PTPs like CD45. | Development of selective inhibitors for autoimmune diseases (e.g., targeting SHP2) or diabetes (e.g., targeting PTP1B). | mdpi.com |
| Microtubules | Inhibition of tubulin polymerization, leading to cell cycle arrest and anticancer effects. | Development of novel antifungal or antiparasitic agents by targeting the tubulin of specific pathogens. | researchgate.net |
| ABC Transporters (e.g., P-gp) | Inhibition of efflux pumps to reverse multidrug resistance in cancer. | Use as chemosensitizers in combination with existing antibiotics to combat bacterial resistance. | rsc.org |
Advanced Structural Biology Studies
A deep understanding of how a molecule interacts with its biological target at the atomic level is fundamental for rational drug design. Advanced structural biology studies, particularly X-ray co-crystallography, are essential for elucidating the precise binding mode of this compound derivatives.
A landmark example in the isoquinoline field is the crystal structure of the catalytic domain of casein kinase-1 (CK1) in a complex with the inhibitor N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7). pnas.org This study provided critical insights, revealing that selectivity for protein kinases over other ATP-using enzymes is achieved through specific hydrophobic contacts and a key hydrogen bond with the isoquinoline ring's nitrogen atom. pnas.org It also demonstrated how the ring can flip its orientation depending on the substitution pattern, which dictates selectivity for individual kinases. pnas.org
Future research should aim to obtain similar high-resolution co-crystal structures of this compound derivatives bound to their targets (e.g., IDO1, a specific PKC isoform, or a protein tyrosine phosphatase). Such studies would:
Validate the Binding Mode: Confirm the precise orientation of the inhibitor in the active site.
Explain Structure-Activity Relationships (SAR): Reveal why certain substitutions enhance potency while others diminish it. The roles of the 5-fluoro and 6-methyl groups in making specific contacts with amino acid residues would be clarified.
Enable Rational Drug Design: Provide a structural blueprint for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. For instance, knowing the pocket's topology would allow for the rational addition of functional groups to exploit favorable interactions.
Without this structural information, inhibitor design often relies on iterative synthesis and screening, which can be inefficient. researchoutreach.org Therefore, securing co-crystal structures is a critical step to accelerate the optimization of this compound class.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Isoquinoline-based Compounds
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate compounds. mednexus.orgmdpi.com Integrating these computational technologies into the research pipeline for this compound and its derivatives is a significant opportunity.
ML models can be applied at virtually every stage of the drug discovery process. researchgate.net In the initial phase, ML can be used for target identification and validation by analyzing large biological datasets. mdpi.com For lead discovery, quantitative structure-activity relationship (QSAR) models can be built to predict the biological activity of newly designed isoquinoline derivatives, helping to prioritize which compounds to synthesize. researchgate.net
Furthermore, generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules (de novo drug design). mednexus.org These models can be trained on libraries of known active compounds, like isoquinoline-based kinase inhibitors, and then generate novel structures that are optimized for specific properties, such as high predicted activity and drug-likeness. mdpi.com
AI is also crucial for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net Building accurate predictive models for isoquinolines can help researchers identify and filter out compounds with poor pharmacokinetic profiles early in the process, saving significant time and resources.
The table below details potential applications of AI/ML in the development of this compound derivatives.
| Discovery Stage | AI/ML Application | Specific Goal for Isoquinolines | Reference |
|---|---|---|---|
| Hit Identification | Virtual Screening & Docking Scoring Functions | Screen large virtual libraries of isoquinoline derivatives against a target protein structure to identify potential hits. | researchgate.net |
| Lead Generation | De Novo Drug Design (e.g., GANs, VAEs) | Generate novel this compound analogues with optimized binding affinity and desired chemical properties. | mednexus.orgmdpi.com |
| Lead Optimization | QSAR & Predictive Modeling | Predict the biological activity of newly designed derivatives to guide synthetic efforts and understand structure-activity relationships. | researchgate.net |
| Preclinical Development | ADMET Prediction | Forecast pharmacokinetic properties and potential toxicity to select candidates with the highest chance of success in clinical trials. | researchgate.net |
Q & A
Q. What are the recommended laboratory methods for synthesizing 5-Fluoro-6-methylisoquinoline?
- Methodological Answer : Fluorinated isoquinolines are typically synthesized via nucleophilic substitution reactions. For this compound, a brominated or chlorinated precursor (e.g., 5-Bromo-6-methylisoquinoline) can react with potassium fluoride (KF) under optimized conditions (120°C, 24 hours) using a palladium catalyst (e.g., Pd(OAc)₂). Purification via silica gel column chromatography (ethyl acetate/hexane, 3:7) yields the product. Confirm intermediates using thin-layer chromatography (TLC) and monitor reaction progress via LC-MS .
Table 1 : Example Reaction Parameters for Fluorination
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Catalyst | Pd(OAc)₂, CuI | Pd(OAc)₂ (5 mol%) |
| Temperature | 80–150°C | 120°C |
| Reaction Time | 12–48 hours | 24 hours |
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Compare chemical shifts with literature data for methyl and fluorine substituents (e.g., δ ~2.5 ppm for CH₃, δ ~150 ppm for C-F in 13C NMR).
- HPLC : Achieve >98% purity using a C18 column (acetonitrile/water gradient, 60:40 to 90:10 over 20 minutes).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
Document spectral data in supplementary materials for reproducibility .
Q. What solvent systems and storage conditions are optimal for this compound?
- Methodological Answer : Prepare stock solutions in anhydrous DMSO (10 mM) to prevent hydrolysis. For long-term storage, aliquot and store at -20°C in amber vials under nitrogen. Avoid aqueous buffers unless stabilized with 0.1% TFA.
Table 2 : Hypothetical Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25 (at 10 mM) |
| Ethanol | 15 |
| Water | <0.1 |
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing fluorine at the 5-position of methyl-substituted isoquinolines?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate interactions between variables:
- Catalyst Loading : Test 1–10 mol% Pd(OAc)₂.
- Solvent Polarity : Compare DMF (polar aprotic) vs. toluene (non-polar).
- Fluoride Source : KF vs. CsF for enhanced reactivity.
Optimize via response surface methodology (RSM) to maximize yield (>80%). Validate scalability (1 mmol to 10 mmol) while monitoring byproduct formation (e.g., dehalogenation) via GC-MS .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for fluorinated isoquinolines?
- Methodological Answer :
- Reassess Docking Parameters : Adjust binding site flexibility (e.g., induced-fit vs. rigid docking) and solvation models (e.g., implicit vs. explicit water).
- Validate Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and check compound stability under assay conditions (pH 7.4, 37°C).
- Cross-Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity independently. Publish raw data and statistical analyses to support reproducibility .
Q. How to design in vitro assays to evaluate the kinase inhibition potential of this compound derivatives?
- Methodological Answer :
- ATP-Competitive Assays : Use recombinant kinases (e.g., EGFR, CDK2) with [γ-32P]ATP. Measure IC₅₀ via fluorescence polarization (FP) or luminescence.
- Dose-Response Curves : Test 10 nM–100 µM concentrations in triplicate. Include Z’-factor >0.5 for assay robustness.
- Selectivity Screening : Profile against a panel of 50+ kinases (e.g., KinomeScan) to identify off-target effects. Correlate structural modifications (e.g., methyl vs. trifluoromethyl groups) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
